
Methyl 9-bromo-9H-fluorene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-bromo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C15H11BrO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom at the 9th position and a carboxylate ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-bromo-9H-fluorene-2-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of fluorene to introduce the bromine atom at the 9th position, followed by esterification to form the carboxylate ester group at the 2nd position. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a catalyst like iron or aluminum chloride. The esterification step can be achieved using methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and esterification steps are optimized for efficiency, and the final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-bromo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming methyl 9H-fluorene-2-carboxylate.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted fluorene derivatives.
Reduction: Formation of methyl 9H-fluorene-2-carboxylate.
Oxidation: Formation of fluorenone derivatives.
Scientific Research Applications
Methyl 9-bromo-9H-fluorene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorene-based polymers.
Biology: Investigated for its potential use in the development of fluorescent probes and imaging agents due to its aromatic structure.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 9-bromo-9H-fluorene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atom and the ester group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the ester group can participate in esterification and hydrolysis reactions. The aromatic fluorene core provides stability and rigidity to the molecule, making it suitable for use in various applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 9H-fluorene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-9-fluorenone: Contains a carbonyl group instead of an ester group, leading to different reactivity and applications.
9H-Fluorene: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness
Methyl 9-bromo-9H-fluorene-2-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields .
Properties
CAS No. |
922499-56-7 |
|---|---|
Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
methyl 9-bromo-9H-fluorene-2-carboxylate |
InChI |
InChI=1S/C15H11BrO2/c1-18-15(17)9-6-7-11-10-4-2-3-5-12(10)14(16)13(11)8-9/h2-8,14H,1H3 |
InChI Key |
OCVAEUWBSSXAFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
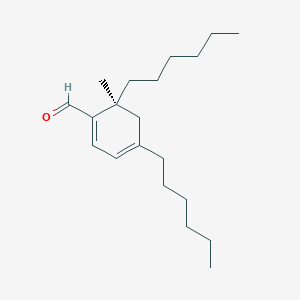
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

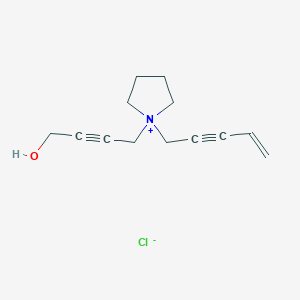
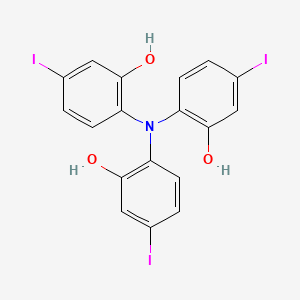
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
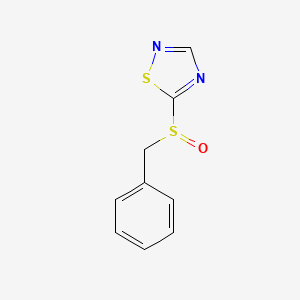
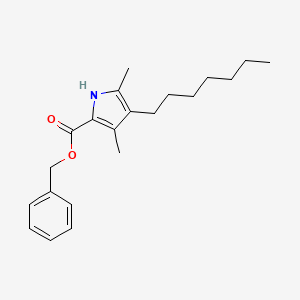
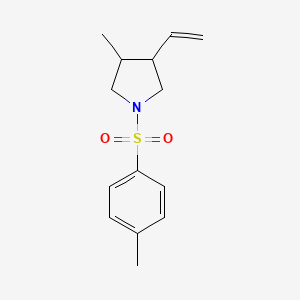
![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
